molecular formula C8H5Cl3O3<br>C6H2Cl3OCH2COOH<br>C8H5Cl3O3 B1664001 2,4,5-Trichlorophenoxyacetic acid CAS No. 93-76-5

2,4,5-Trichlorophenoxyacetic acid

Cat. No.: B1664001
CAS No.: 93-76-5
M. Wt: 255.5 g/mol
InChI Key: SMYMJHWAQXWPDB-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenoxyacetic acid is a synthetic chlorophenoxy acetic acid herbicide. It was developed in the late 1940s and is known for its use in defoliating broad-leafed plants. This compound gained notoriety as a component of Agent Orange, a defoliant used during the Vietnam War .

Mechanism of Action

Target of Action

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin , a type of plant hormone. Its primary targets are broad-leafed plants . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .

Mode of Action

2,4,5-T mimics the natural plant hormone indoleacetic acid (IAA) . It binds to the auxin receptors in the plant cells, triggering a series of events that lead to uncontrolled, rapid growth . This rapid growth eventually leads to the death of the plant, making 2,4,5-T an effective herbicide .

Biochemical Pathways

The biochemical pathway of 2,4,5-T involves several steps . Initially, 2,4,5-T is converted into 2,4,5-Trichlorophenol by the action of this compound oxygenase. This is then converted into 2,5-Dichlorohydroquinone by chlorophenol 4-monooxygenase. Further reactions lead to the formation of 3-Oxoadipate, which enters the intermediary metabolism .

Pharmacokinetics

It is known to be moderately soluble in water . It has low volatility and tends to persist in soil systems . It also has a high potential for leaching to groundwater .

Result of Action

The result of 2,4,5-T’s action is the defoliation of broad-leafed plants . By mimicking the natural auxin IAA, it induces rapid, uncontrolled growth in these plants, which eventually leads to their death .

Action Environment

The action of 2,4,5-T can be influenced by environmental factors. For example, its persistence in soil and potential for leaching to groundwater suggest that it can remain active in the environment for extended periods . Additionally, the manufacturing process for 2,4,5-T can contaminate this chemical with trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogenic persistent organic pollutant with long-term effects on the environment .

Biochemical Analysis

Biochemical Properties

2,4,5-Trichlorophenoxyacetic acid is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Cellular Effects

In terms of cellular effects, this compound has been reported to have cytotoxic effects . It has been shown to reduce neonatal survival in a 3-Generation Rat Feeding Study . Additionally, exposure to this compound has been associated with increased incidences of cleft palate and embryolethality .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into 2,4-dichlorophenol (2,4-DCP) by α-ketoglutarate-dependent 2,4-D dioxygenase . This is then hydroxylated by 2,4-DCP hydroxylase to form 3,5-dichlorocatechol (3,5-DCC), which is further metabolized through an intradiol ring cleavage pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a half-life of approximately 19 hours in soils . It is eliminated mostly unchanged in the urine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a single oral dose of this compound is considered to produce moderate acute toxicity with a dose lethal to 50% of exposed animals (LD50) of 375 mg/kg in rats, 370 mg/kg in mice, and from less than 320 to 1,000 mg/kg in guinea pigs .

Metabolic Pathways

The metabolic pathways of this compound involve its transformation into 2,4-dichlorophenol (2,4-DCP) by α-ketoglutarate-dependent 2,4-D dioxygenase . This is then hydroxylated by 2,4-DCP hydroxylase to form 3,5-dichlorocatechol (3,5-DCC), which is further metabolized through an intradiol ring cleavage pathway .

Transport and Distribution

This compound is moderately soluble in water, has low volatility and tends to be persistent in soil systems . It has a high potential for leaching to groundwater .

Chemical Reactions Analysis

2,4,5-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions include various chlorinated phenols and phenol .

Comparison with Similar Compounds

2,4,5-Trichlorophenoxyacetic acid is similar to other chlorophenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D). it is unique due to its higher toxicity and the potential formation of TCDD during its production . Other similar compounds include:

Properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)acetic acid
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InChI

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)
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InChI Key

SMYMJHWAQXWPDB-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O
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Molecular Formula

C8H5Cl3O3, Array
Record name 2,4,5-TRICHLOROPHENOXYACETIC ACID
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DSSTOX Substance ID

DTXSID5021388
Record name 2,4,5-Trichlorophenoxyacetic acid
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Molecular Weight

255.5 g/mol
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Physical Description

2,4,5-trichlorophenoxyacetic acid is a light tan solid (melting point 153 °C). Insoluble in water. Contact may irritate the skin., Colorless to tan, odorless, crystalline solid. [herbicide]; [NIOSH], WHITE CRYSTALLINE POWDER., Colorless to tan, odorless, crystalline solid., Colorless to tan, odorless, crystalline solid. [herbicide]
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Boiling Point

Decomposes (NTP, 1992), Decomposes, No boiling point at normal pressure; decomposes on heating, decomposes
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Solubility

less than 0.1 mg/mL at 69.8 °F (NTP, 1992), 0.028% AT 25 °C, VERY SLIGHTLY SOL IN PETROLEUM ETHER, 590 MG/KG IN ETHANOL OR ISOPROPYL ALC, 1.05 x 10(-3) M at 25 °C, For more Solubility (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.03, (77 °F): 0.03%
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Density

1.803 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.80 AT 20 °C/20 °C, 1.80 g/cm³, 1.8, 1.80
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Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992), Less than 0.01 mPa @ 20 °C, Vapor pressure at 25 °C: negligible, 1x10-7 mmHg, 1 x 10-7 mmHg
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Mechanism of Action

These hormonal agents /2,4-D & 2,4,5-T/ produce their effects by overstimulating plant growth., To understand the mechanisms of toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), ... their effect on the cytoskeletal organization, particularly microtubules (MT) and microfilaments (MF), DNA synthesis, and the synthesis and composition of cytoskeletal proteins in mouse 3T3 cells /was examined/. Exposure of cells to 2,4-D or 2,4,5-T resulted in a dose-dependent inhibition of DNA synthesis; 50% inhibition occurred at 2.21 mM and 0.90 mM for 2,4-D & 2,4,5-T, respectively. Furthermore, strong synergistic inhibition of DNA synthesis was produced by mixtures (each having a total concentration of 1.25 mM) of 2,4-D with 2,4,5-T. Similarly, 2,4,5-T is more potent than 2,4-D in causing cytoskeletal perturbation as revealed by fluorescence microscopy. Treatment of cells with 2,4-D (2.5 mM) or 2,4,5-T (1.25 mM) for 20 hr resulted in severe MT aggregation and the appearance of large bundles, which were organized in a rope-like structure in the former and a dramatic octopus-like pattern in the latter. Further, MT bundling is particularly severe in the cell center. Under these conditions, marked changes in MF organization also occurred as evidenced by clustering and crisscrossing of MF in the perinuclear region. A 1:1 mixture (final= 1.25 mM of 2,4-D and 2,4,5-T, a formulation equivalent to Agent Orange composition, also induced a dramatic perturbation to the organization of MT and MF, resulting in the formation of ring-like structures. MT bundling is still apparent, especially around the outer edge of the "rings." MF are localized predominantly along the cell periphery, where they appear to be aggregated tightly forming patches. Surprisingly, the synthesis and composition of cytoskeletal proteins, which are resistant to detergent extraction but released by CaCl2, are essentially unaffected by 2,4-D or 2,4,5-T. These results suggest that the dramatic perturbation of the cytoskeletal morphology caused by these herbicides probably only results from a structural reorganization and redistribution of MT and MF., They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/
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Impurities

Contaminants of commercial preparations of 2,4,5-T have been 2,3,7,8-tetrachlorodibenzo-p-dioxin ... & 2,3,6,7-tetrachlorodibenzo-p-dioxin ... ., 2,4,5-T produced prior to 1965 contained 30 mg/kg or more TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/. 2,4,5-T with dioxin content of less than 0.05 mg/kg is ... available in commercial quantities., Concentration range of 2,3,7,8-tetrachlorodibenzo-p-dioxin in 6 samples of 2,4,5-T ranged from < 0.05-0.5 mg/kg. /From table/, ... A typical batch from one producer was found to have the following composition: > 95% pure chemical, 2-9% dichloromethoxy phenoxy acetic acids, 0.6% related trichlorophenoxyacetic acids, 0.5% dichlorophenoxyacetic acids, 0.4% bis(2,4,5-trichlorophenoxy) acetic acid and less than 0.5 mg/kg 2,3,7,8-tetra-chlorodibenzo-para-dioxin ... ., For more Impurities (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page.
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Color/Form

WHITE SOLID, LIGHT TAN SOLID, Colorless to tan crystalline solid.

CAS No.

93-76-5, 35915-18-5
Record name 2,4,5-TRICHLOROPHENOXYACETIC ACID
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Record name Trichlorophenoxyacetic acid
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Record name Acetic acid, (2,4,5(or 2,4,6)-trichlorophenoxy)-
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Record name Acetic acid, 2-(2,4,5-trichlorophenoxy)-
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Record name 2,4,5-Trichlorophenoxyacetic acid
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Record name (2,4,5-TRICHLOROPHENOXY) ACETIC ACID
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Record name Acetic acid, (2,4,5-trichlorophenoxy)-
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Melting Point

316 °F (NTP, 1992), 153 °C, 153-158 °C, 316 °F, 307 °F
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Synthesis routes and methods

Procedure details

The above objects have been achieved by the synthesis of 2,4,5-trichlorophenoxyacetic acid and its intermediate, 2,4,5-trichlorophenol, which are free from contamination with 2,3,7,8-tetrachloro-dibenzo-p-dioxin (TCDD). The synthesis involves the nitration of 1,2,4-trichlorobenzene to form 1,2,4-trichloro-5-nitrobenzene, which is reduced (usually with hydrogen) to produce 2,4,5-trichloroaniline. The 2,4,5-trichloroaniline is reacted with sulfuric acid and a nitrite to form 2,4,5-trichlorobenzenediazonium sulfate, which is reacted with water and distilled to produce 2,4,5-trichlorophenol which is analytically free of TCDD. The 2,4,5-trichlorophenol is reacted with monochloroacetic acid in the presence of aqueous base, followed by acidification, to produce 2,4,5-trichlorophenoxyacetic acid which also is analytically free of TCDD.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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